N-heptyl-5-nitrofuran-2-carboxamide
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Overview
Description
N-heptyl-5-nitrofuran-2-carboxamide is a chemical compound with the molecular formula C12H18N2O4. It belongs to the class of nitrofuran derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a heptyl chain attached to a nitrofuran ring, which is further substituted with a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to further reactions to introduce the heptyl and carboxamide groups.
Industrial Production Methods
Industrial production of N-heptyl-5-nitrofuran-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-heptyl-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The heptyl and carboxamide groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-heptyl-5-aminofuran-2-carboxamide, while oxidation can produce various nitrofuran derivatives with different oxidation states.
Scientific Research Applications
N-heptyl-5-nitrofuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that nitrofuran derivatives can act as antibiotics and anticancer agents.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of N-heptyl-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitrofuran ring can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular targets. This can lead to the inhibition of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
N-heptyl-5-nitrofuran-2-carboxamide can be compared with other nitrofuran derivatives, such as:
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Nitrofurazone: Used for topical infections and as a urinary catheter coating.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other nitrofuran derivatives.
Properties
Molecular Formula |
C12H18N2O4 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-heptyl-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C12H18N2O4/c1-2-3-4-5-6-9-13-12(15)10-7-8-11(18-10)14(16)17/h7-8H,2-6,9H2,1H3,(H,13,15) |
InChI Key |
QAXXTRPCIOBEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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